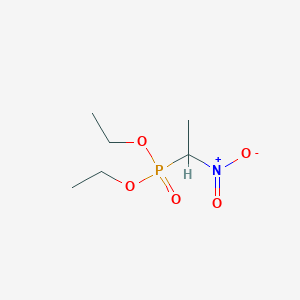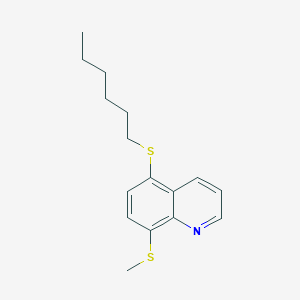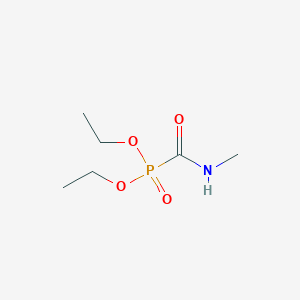
1,3,2,4,5-Dioxadithiazine, 6-(trichloromethyl)-, 2,2,4,4-tetraoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2,4,5-Dioxadithiazine, 6-(trichloromethyl)-, 2,2,4,4-tetraoxide is a chemical compound with the molecular formula C2Cl3NO6S2 and a molecular weight of 304.49 g/mol . This compound is known for its unique structure, which includes a dioxadithiazine ring and a trichloromethyl group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1,3,2,4,5-Dioxadithiazine, 6-(trichloromethyl)-, 2,2,4,4-tetraoxide involves specific reaction conditions and reagents. The synthetic routes typically include the reaction of trichloromethyl compounds with sulfur and nitrogen-containing reagents under controlled conditions . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
1,3,2,4,5-Dioxadithiazine, 6-(trichloromethyl)-, 2,2,4,4-tetraoxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The trichloromethyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
1,3,2,4,5-Dioxadithiazine, 6-(trichloromethyl)-, 2,2,4,4-tetraoxide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3,2,4,5-Dioxadithiazine, 6-(trichloromethyl)-, 2,2,4,4-tetraoxide involves its interaction with molecular targets and pathways. The compound can interact with specific enzymes and proteins, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1,3,2,4,5-Dioxadithiazine, 6-(trichloromethyl)-, 2,2,4,4-tetraoxide can be compared with other similar compounds, such as:
1,3,2,4,5-Dioxadithiazine derivatives: These compounds have similar structures but different substituents, leading to variations in their chemical properties and applications.
Trichloromethyl compounds: Compounds with trichloromethyl groups exhibit similar reactivity and can undergo similar chemical reactions.
Sulfur-nitrogen heterocycles: These compounds share the dioxadithiazine ring structure and have comparable chemical behavior.
This compound’s uniqueness lies in its specific combination of functional groups and its versatile reactivity, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
58010-14-3 |
|---|---|
Molekularformel |
C2Cl3NO6S2 |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
6-(trichloromethyl)-1,3,2,4,5-dioxadithiazine 2,2,4,4-tetraoxide |
InChI |
InChI=1S/C2Cl3NO6S2/c3-2(4,5)1-6-13(7,8)12-14(9,10)11-1 |
InChI-Schlüssel |
JKQIAPXLGCRYLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NS(=O)(=O)OS(=O)(=O)O1)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



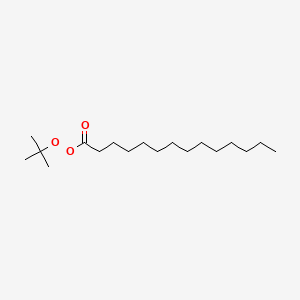


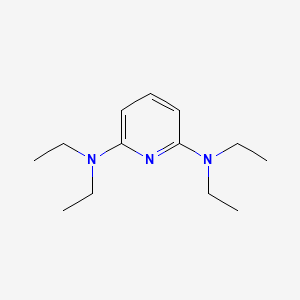
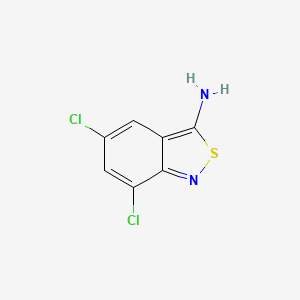

![Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate](/img/structure/B14618379.png)
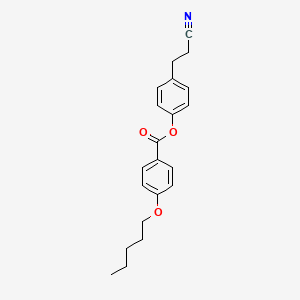
![3-[3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14618389.png)
